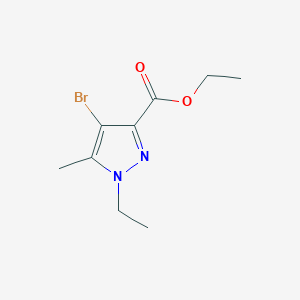
2,4-Difluoro-6-nitrobenzyl bromide
Overview
Description
2,4-Difluoro-6-nitrobenzyl bromide is an organic compound with the molecular formula C7H4BrF2NO2. This compound is characterized by the presence of two fluorine atoms, a nitro group, and a bromine atom attached to a benzyl ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Difluoro-6-nitrobenzyl bromide typically involves the bromination of 2,4-difluoro-6-nitrotoluene. One common method includes the use of bromine or bromine-containing reagents such as N-bromosuccinimide (NBS) under specific reaction conditions. For instance, the reaction can be carried out under visible light irradiation to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-nitrobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted benzyl derivatives.
Reduction: Formation of 2,4-difluoro-6-aminobenzyl bromide.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Scientific Research Applications
2,4-Difluoro-6-nitrobenzyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-nitrobenzyl bromide primarily involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzyl ring and can participate in various electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzyl bromide: Lacks the nitro group, making it less reactive in certain substitution reactions.
2,6-Difluorobenzyl bromide: Has a different substitution pattern, affecting its reactivity and applications.
4-Nitrobenzyl bromide: Lacks the fluorine atoms, which influences its chemical properties and reactivity.
Uniqueness
2,4-Difluoro-6-nitrobenzyl bromide is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic properties to the compound. This combination makes it particularly useful in specific synthetic applications and research studies.
Properties
IUPAC Name |
2-(bromomethyl)-1,5-difluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-5-6(10)1-4(9)2-7(5)11(12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMRAUBXSMOGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CBr)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


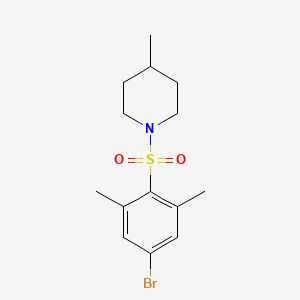
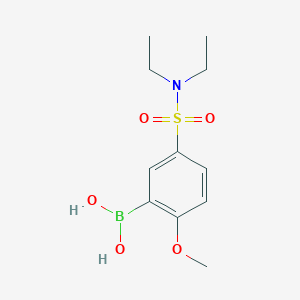
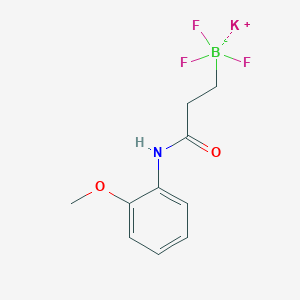
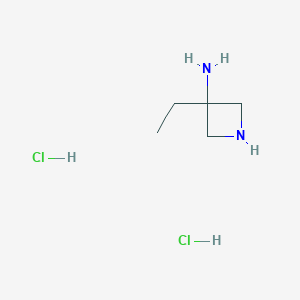
![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)
![Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester](/img/structure/B1412265.png)

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)
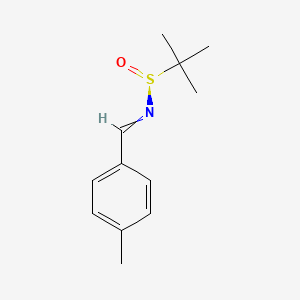
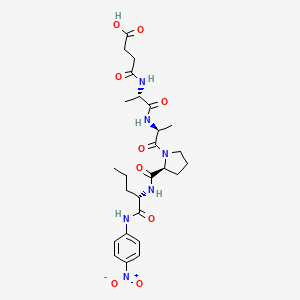
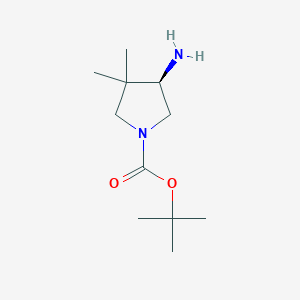
![2-Boc-5-oxa-2,9-diazaspiro[3.6]decane](/img/structure/B1412274.png)
![(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B1412277.png)
